molecular formula C63H111N3O20 B161345 Malolactomycin A CAS No. 135667-47-9

Malolactomycin A

Cat. No. B161345
CAS RN: 135667-47-9
M. Wt: 1230.6 g/mol
InChI Key: HCSHWQXRBDBMGW-MBYNJCDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malolactomycin A is a natural product that has been found to possess potent biological activities. It is a secondary metabolite produced by Streptomyces malolactomyceticus, a soil-dwelling bacterium. This compound has been extensively studied due to its unique chemical structure and diverse biological properties.

Scientific Research Applications

Anticancer Properties

Malolactomycin A has been studied for its potential in cancer treatment. Futamura et al. (2001) identified Malolactomycin D, a variant of this compound, as a potent inhibitor of transcription controlled by the Ras responsive element. This compound was found to inhibit Ras-mediated transformation activity in NIH3T3 cells, affecting the expression of matrix metalloproteinases MMP-1 and MMP-9, which are critical in metastasis and tumor growth. The study highlights Malolactomycin D's ability to suppress Ras-mediated tumorigenesis by inhibiting pathways leading to the activation of p38 MAP kinase and Jun N-terminal-kinase (JNK) (Futamura et al., 2001).

properties

CAS RN

135667-47-9

Molecular Formula

C63H111N3O20

Molecular Weight

1230.6 g/mol

IUPAC Name

3-[[17-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C63H111N3O20/c1-35(18-14-12-13-17-25-66-62(64-10)65-11)26-39(5)59-38(4)19-15-16-20-48(69)40(6)51(72)29-45(68)27-44(67)28-46(84-57(79)33-56(77)78)30-47-31-54(75)60(81)63(83,86-47)34-55(76)36(2)21-23-49(70)41(7)52(73)32-53(74)42(8)50(71)24-22-37(3)58(80)43(9)61(82)85-59/h15-16,18-20,22,36,38-55,58-60,67-76,80-81,83H,12-14,17,21,23-34H2,1-11H3,(H,77,78)(H2,64,65,66)/b19-15?,20-16?,35-18+,37-22?

InChI Key

HCSHWQXRBDBMGW-MBYNJCDZSA-N

Isomeric SMILES

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)C/C(=C/CCCCCNC(=NC)NC)/C)C)O)C)O)C)O)O)C)O

SMILES

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)NC)C)C)O)C)O)C)O)O)C)O

Canonical SMILES

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)NC)C)C)O)C)O)C)O)O)C)O

synonyms

Malolactomycin A

Origin of Product

United States

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